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molecular formula C16H13ClN2O B593411 Diazepam-d5 CAS No. 65854-76-4

Diazepam-d5

Cat. No. B593411
M. Wt: 289.77 g/mol
InChI Key: AAOVKJBEBIDNHE-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966793

Procedure details

An aqueous solution prepared by dissolving 7 g. of potassium hydroxide in 15 ml. of water is added to an aqueous solution of 3 g. of compound 4306 CB, then 1.8 g. of dimethyl sulphate is gradually added (about 5 minutes) with stirring, care being taken that the temperature does not rise above 25°C. After the addition is ended, the mixture is left for 2 hours at room temperature, then acidified with acetic acid. A pasty product separates which is covered with diisopropyl ether, and the suspension thus formed is heated to boiling for a few minutes; evolution of carbon dioxide takes place. The product is cooled, diluted with ether and the aqueous phase is separated. Upon evaporation of the solvent, there is obtained a residue which is crystallized from diisopropyl ether. Yield: 80%; m.p. 132°C. The product is identical with the product obtained according to Example 16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
7-Chloro-1-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
Yield
80%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:16]3[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=3[NH:14][C:12](=[O:13])[CH:11](C([O-])=O)[N:10]=2)=[CH:7][CH:8]=1.O[K].[K+].S(OC)(O[CH3:32])(=O)=O.C(OC(C)C)(C)C.C(=O)=O>CCOCC.C(O)(=O)C.O>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]2[N:14]([CH3:32])[C:12](=[O:13])[CH2:11][N:10]=[C:9]([C:6]3[CH:5]=[CH:4][CH:3]=[CH:8][CH:7]=3)[C:16]=2[CH:17]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].O[K].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution prepared
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 7 g
CUSTOM
Type
CUSTOM
Details
does not rise above 25°C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the suspension thus formed
TEMPERATURE
Type
TEMPERATURE
Details
is heated
WAIT
Type
WAIT
Details
to boiling for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
The product is cooled
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
CUSTOM
Type
CUSTOM
Details
Upon evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
there is obtained a residue which
CUSTOM
Type
CUSTOM
Details
is crystallized from diisopropyl ether
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
7-Chloro-1-methyl-5-phenyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine
Type
Smiles
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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